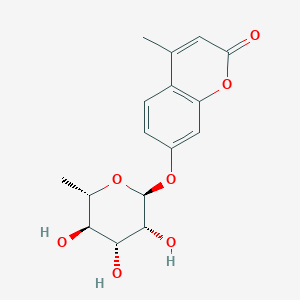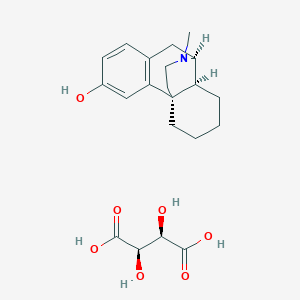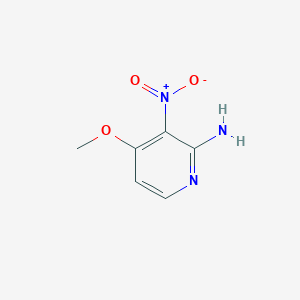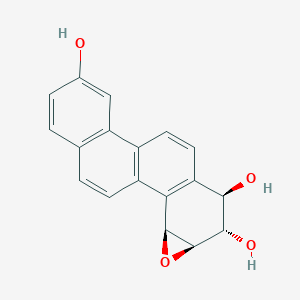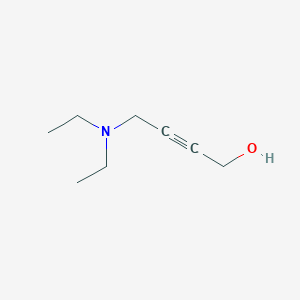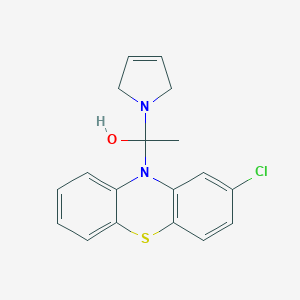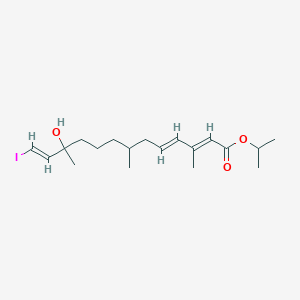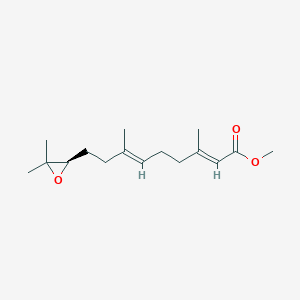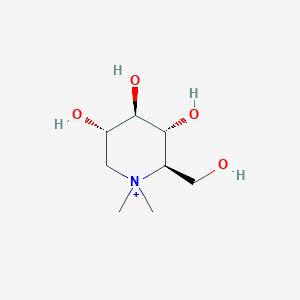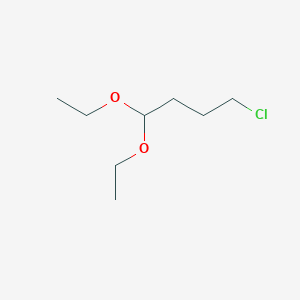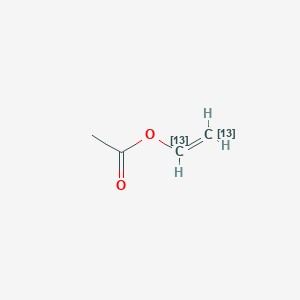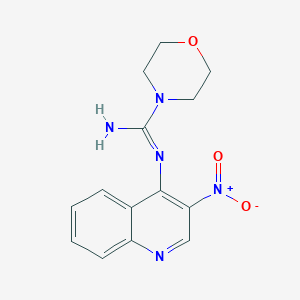
Troquidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Troquidazole is a synthetic nitroimidazole derivative that has been widely used in scientific research for its potential applications in the treatment of various diseases. It possesses a unique chemical structure and mechanism of action, making it a promising candidate for further investigation.
Mechanism of Action
Troquidazole exerts its pharmacological effects by targeting the DNA of the microorganisms. It is selectively activated by the low redox potential of the anaerobic microorganisms, which results in the formation of toxic free radicals that cause damage to the DNA. This leads to the inhibition of DNA synthesis and subsequent cell death.
Biochemical and Physiological Effects:
Troquidazole has been shown to have a wide range of biochemical and physiological effects in vitro. It has been found to inhibit the activity of various enzymes such as DNA polymerase, RNA polymerase, and thymidine kinase. Additionally, it has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to the cell. Troquidazole has also been found to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
Troquidazole has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in water and other polar solvents, making it easy to prepare for experiments. However, Troquidazole has some limitations, such as its potential toxicity to mammalian cells, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Troquidazole. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the mechanism of action of Troquidazole could lead to the development of more potent derivatives with improved pharmacological properties. Furthermore, the potential applications of Troquidazole in the treatment of inflammatory disorders and other diseases warrant further investigation.
Synthesis Methods
The synthesis of Troquidazole involves the reaction of 2-methyl-5-nitroimidazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting compound is then subjected to a reduction reaction using sodium borohydride to yield Troquidazole.
Scientific Research Applications
Troquidazole has been extensively studied for its potential applications in the treatment of various diseases such as cancer, bacterial and parasitic infections, and inflammatory disorders. It has been shown to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. Additionally, Troquidazole has been found to be effective against a range of bacteria and parasites, including Helicobacter pylori and Giardia lamblia. Furthermore, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
CAS RN |
108001-60-1 |
|---|---|
Product Name |
Troquidazole |
Molecular Formula |
C14H15N5O3 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N'-(3-nitroquinolin-4-yl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C14H15N5O3/c15-14(18-5-7-22-8-6-18)17-13-10-3-1-2-4-11(10)16-9-12(13)19(20)21/h1-4,9H,5-8H2,(H2,15,16,17) |
InChI Key |
UUJSXEHRMRPYEX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |
Canonical SMILES |
C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |
Other CAS RN |
108001-60-1 |
synonyms |
EGIS 4136 EGIS-4136 N-(3-nitro-4-quinoline)morpholino-4-carboxamidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



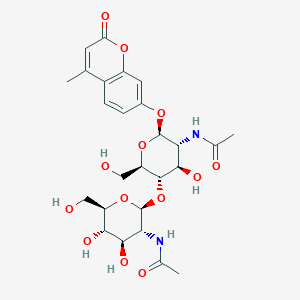
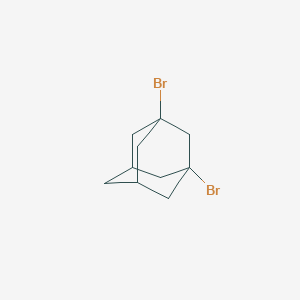
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
